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3-(2,2-Difluoroethoxy)-5-bromopyridine
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Overview
Description
3-(2,2-Difluoroethoxy)-5-bromopyridine is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a 2,2-difluoroethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-5-bromopyridine typically involves the introduction of the 2,2-difluoroethoxy group onto a bromopyridine precursor. One common method involves the reaction of 5-bromopyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
While "3-(2,2-Difluoroethoxy)-5-bromopyridine" is not explicitly detailed regarding applications, the search results offer insights into related chemical compounds and their uses, suggesting potential applications via chemical similarity.
Potential Applications Based on Related Compounds
- Pharmaceuticals:
- Thiophene carboxamide compounds, synthesized using 5-Bromo-2-(2,2-difluoroethoxy)pyridine, act as IKK-2 enzyme inhibitors, useful in treating inflammatory diseases like rheumatoid arthritis, osteoarthritis, inflammatory bowel disease, asthma, and multiple sclerosis . They may also address conditions with an inflammatory component, including diseases characterized by insulin resistance like diabetes and cardiovascular disease .
- Electrolytes for Lithium Batteries:
- Pesticides:
- PI3K Inhibitors:
- Dual ATX/CA Inhibitors
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 2,2-difluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Difluoroethoxy)-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
3-(2,2-Difluoroethoxy)-4-bromopyridine: Bromine atom at the 4-position instead of the 5-position.
3-(2,2-Difluoroethoxy)-5-fluoropyridine: Fluorine atom instead of bromine.
Uniqueness
3-(2,2-Difluoroethoxy)-5-bromopyridine is unique due to the specific positioning of the bromine and 2,2-difluoroethoxy groups, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
3-(2,2-Difluoroethoxy)-5-bromopyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a bromine atom and a difluoroethoxy group. The presence of halogen atoms often enhances the lipophilicity and metabolic stability of compounds, making them suitable for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may function by:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors for various kinases and enzymes involved in disease pathways.
- Modulation of Receptor Activity : The compound may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways associated with cellular responses.
Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines.
- Case Study : In an examination involving human colon cancer cell lines (HCT116), related compounds demonstrated dose-dependent inhibition, suggesting potential applications in cancer therapy.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | HCT116 | TBD | Inhibitor of MPS1 |
Antimicrobial Activity
Pyridine derivatives have also been explored for their antimicrobial properties. The presence of the difluoroethoxy group may enhance the compound's ability to penetrate bacterial membranes.
- Case Study : A study focusing on similar compounds indicated effective inhibition against Gram-positive bacteria, highlighting the potential for developing new antibiotics.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism |
---|---|---|---|
This compound | Staphylococcus aureus | TBD | Disruption of cell wall synthesis |
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : The difluoroethoxy group may enhance oral bioavailability.
- Metabolism : Studies indicate that halogenated compounds often exhibit increased metabolic stability.
- Excretion : The route and rate of excretion can significantly affect the compound's efficacy.
Properties
CAS No. |
1241752-27-1 |
---|---|
Molecular Formula |
C7H6BrF2NO |
Molecular Weight |
238.03 g/mol |
IUPAC Name |
3-bromo-5-(2,2-difluoroethoxy)pyridine |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-1-6(3-11-2-5)12-4-7(9)10/h1-3,7H,4H2 |
InChI Key |
JOQKVXDQQJZDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)OCC(F)F |
Origin of Product |
United States |
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